



# NFAT Inhibitor-2 dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | NFAT Inhibitor-2 |           |
| Cat. No.:            | B15606713        | Get Quote |

# **Application Notes and Protocols for NFAT Inhibitor-2**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response, as well as in the development and function of various other tissues, including the nervous, cardiovascular, and skeletal systems.[1][2] The activation of NFAT is tightly regulated by the calcium-calcineurin signaling pathway.[1][2][3] An increase in intracellular calcium concentration activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1][3] In the nucleus, NFAT binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[3]

NFAT Inhibitor-2, a synthetic peptide also known as VIVIT, is a highly selective inhibitor of the NFAT signaling pathway.[2][4][5] It acts by binding to calcineurin and specifically blocking its interaction with NFAT, thereby preventing NFAT dephosphorylation and subsequent nuclear translocation.[2][4][5] Unlike calcineurin inhibitors such as cyclosporin A and tacrolimus, VIVIT does not affect the phosphatase activity of calcineurin on other substrates, offering a more targeted inhibition of the NFAT pathway.[2][4] To facilitate its entry into cells, the VIVIT peptide



is often conjugated to a cell-penetrating peptide (CPP), such as an 11-arginine motif (11R-VIVIT) or dNP2 (dNP2-VIVIT).[3][6]

These application notes provide a summary of effective dosages and concentrations of **NFAT Inhibitor-2** for various experimental models and detailed protocols for its use in both in vitro and in vivo research.

## **Data Presentation: Dosage and Concentration**

The following tables summarize the effective concentrations and dosages of **NFAT Inhibitor-2** (VIVIT and its cell-permeable variants) reported in various experimental settings.

### **In Vitro Applications**



| Cell Type                                               | Application                                                  | Inhibitor              | Concentration  | Observed<br>Effect                                                                                   |
|---------------------------------------------------------|--------------------------------------------------------------|------------------------|----------------|------------------------------------------------------------------------------------------------------|
| Murine Bone<br>Marrow-Derived<br>Macrophages<br>(BMDMs) | Inhibition of pro-<br>inflammatory<br>cytokine<br>expression | 11R-VIVIT              | Dose-dependent | Significantly inhibited LPS and LPS/IFN-y induced IL-12 p40, IL-12 p70, IL-23, and TNF secretion.[7] |
| Murine Splenic<br>CD4+ T cells                          | Inhibition of cytokine secretion                             | 11R-VIVIT              | Dose-dependent | Reduced IFN-y<br>mRNA and<br>protein<br>expression upon<br>stimulation.[7]                           |
| Murine Naive T<br>cells                                 | Regulation of T-<br>cell<br>differentiation                  | dNP2-VIVIT             | 1 μΜ           | Specifically regulated the differentiation of Th1 and Th17 cells.[3]                                 |
| Human<br>Podocytes                                      | Amelioration of high glucose-induced injury                  | 11R-VIVIT              | 100 nM         | Reduced NFAT2 expression and attenuated filtration barrier dysfunction.[8]                           |
| Human Limbal<br>Epithelial Stem<br>Cells (hLESCs)       | Inhibition of cell proliferation                             | VIVIT                  | 1 μM (14 days) | Inhibited the protein expression of NFATC2 and cell proliferation markers.[1]                        |
| A20 cells<br>(expressing<br>NFAT4-GFP)                  | Inhibition of<br>NFAT nuclear<br>translocation               | VIVIT<br>nanoparticles | 50 mg/mL       | Inhibited the nuclear translocation of NFAT4-GFP.[9]                                                 |



**In Vivo Applications** 

| Animal<br>Model                                                   | Applicati<br>on                                                | Inhibitor      | Dosage             | Administr<br>ation<br>Route | Regimen                             | Observed<br>Effect                                                               |
|-------------------------------------------------------------------|----------------------------------------------------------------|----------------|--------------------|-----------------------------|-------------------------------------|----------------------------------------------------------------------------------|
| Mouse (Experimen tal Autoimmun e Encephalo myelitis)              | Amelioratio<br>n of<br>autoimmun<br>e<br>neuroinfla<br>mmation | dNP2-<br>VIVIT | 100 μg             | Intraperiton<br>eal         | Every other<br>day from<br>day 7    | Significantl y lower clinical scores compared to controls. [3]                   |
| Mouse (Experimen tal Autoimmun e Encephalo myelitis)              | Amelioratio<br>n of<br>autoimmun<br>e<br>neuroinfla<br>mmation | 11R-VIVIT      | 100 μg -<br>400 μg | Intraperiton<br>eal         | Every other<br>day from<br>day 7    | Partial effects on controlling EAE severity at the higher dose.[3]               |
| Mouse<br>(Piroxicam-<br>induced<br>colitis in<br>II10-/-<br>mice) | Amelioratio<br>n of colitis                                    | 11R-VIVIT      | 0.5 - 10<br>mg/kg  | Systemic                    | Every other<br>day for two<br>weeks | Significant improveme nt in colitis scores and reduced colonic inflammatio n.[7] |
| Mouse (Diabetic nephropath y in db/db mice)                       | Amelioratio<br>n of<br>diabetic<br>nephropath<br>y             | 11R-VIVIT      | Not<br>specified   | Not<br>specified            | Not<br>specified                    | Ameliorate<br>d diabetic<br>nephropath<br>y and<br>podocyte<br>injury.[6]        |

## **Experimental Protocols**



# Protocol 1: In Vitro Inhibition of NFAT-Dependent Cytokine Production in Macrophages

This protocol describes the use of 11R-VIVIT to inhibit the production of pro-inflammatory cytokines in bone marrow-derived macrophages (BMDMs).

### Materials:

- 11R-VIVIT peptide
- Control peptide (e.g., 11R-VEET)
- Bone Marrow-Derived Macrophages (BMDMs)
- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
- Lipopolysaccharide (LPS)
- Interferon-gamma (IFN-y)
- Phosphate Buffered Saline (PBS)
- ELISA kit for the cytokine of interest (e.g., IL-12 p40, TNF)
- 96-well cell culture plates

### Procedure:

- Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Inhibitor Preparation: Prepare a stock solution of 11R-VIVIT and the control peptide in sterile
  water or PBS. Further dilute the peptides to the desired working concentrations in complete
  cell culture medium.
- Inhibitor Treatment: Pre-treat the BMDMs with various concentrations of 11R-VIVIT or the control peptide for 1 hour.[7]



- Cell Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 10 ng/mL) to the wells.[7]
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[7]
- Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and collect the supernatants.
- Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

## Protocol 2: In Vivo Amelioration of Experimental Colitis in Mice

This protocol outlines the systemic administration of 11R-VIVIT in a mouse model of experimental colitis.[7]

#### Materials:

- 11R-VIVIT peptide
- Control peptide (e.g., 11R-VEET)
- Sterile PBS
- Mouse model of colitis (e.g., piroxicam-induced colitis in II10-/- mice)
- Syringes and needles for intraperitoneal injection

### Procedure:

- Inhibitor Preparation: Dissolve the 11R-VIVIT and control peptides in sterile PBS to the desired concentration for injection.
- Animal Dosing: Administer the prepared 11R-VIVIT or control peptide solution to the mice via intraperitoneal injection. Dosages can range from 0.5 to 10 mg/kg.[7]



- Treatment Regimen: Repeat the injections every other day for the duration of the experiment (e.g., two weeks).[7]
- Monitoring: Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues (e.g., colon) for histological analysis and measurement of inflammatory markers.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: NFAT Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

Caption: General Experimental Workflows.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NFAT-Specific Inhibition by dNP2-VIVIT Ameliorates Autoimmune Encephalomyelitis by Regulation of Th1 and Th17 PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Delivery of the VIVIT Peptide to Human Glioma Cells to Interfere with Calcineurin-NFAT Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Permeable Peptide Inhibitor of NFAT Inhibits Macrophage Cytokine Expression and Ameliorates Experimental Colitis PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NFAT Inhibitor-2 dosage and concentration for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606713#nfat-inhibitor-2-dosage-and-concentration-for-experiments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com